Tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate is a chemical compound with significant relevance in organic synthesis and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 227.3 g/mol. This compound is classified as a heterocyclic building block, characterized by the presence of a tert-butyl group, a five-membered azepane ring, and a carboxylate functional group, which contribute to its distinctive chemical properties and potential applications in medicinal chemistry .
The synthesis of tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate typically involves multi-step organic reactions. Key methodologies include:
These synthetic routes are crucial for producing the compound in sufficient purity for research and application purposes .
The molecular structure of tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate features:
The compound's structural formula can be represented using SMILES notation as O=C1CCN([C@H](C)CC1)C(=O)OC(C)(C)C
, indicating the stereochemistry at the chiral center .
Tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for various applications in drug development and synthesis .
The mechanism of action for tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate primarily involves its interactions with biological targets, which may include enzymes or receptors relevant in pharmacology. Although specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties, such as:
Further studies are needed to elucidate the specific biological activities of tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate .
Tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate is typically characterized by:
Key chemical properties include:
Tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate has potential applications in several fields, including:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0